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Compound of Interest

2-(4-Benzhydrylpiperazin-1-
Compound Name:
yl)ethanol

Cat. No. B180287

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
organic compound 2-(4-Benzhydrylpiperazin-1-yl)ethanol, a molecule of interest in medicinal
chemistry and drug development. The document details its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for these analyses.

Molecular Structure and Properties
o |[UPAC Name: 2-(4-Benzhydrylpiperazin-1-yl)ethanol

« CAS Number: 10527-64-7[1][2]

e Molecular Formula: C19H24N20[1]

» Molecular Weight: 296.41 g/mol [1]

Spectroscopic Data

The structural elucidation and confirmation of 2-(4-Benzhydrylpiperazin-1-yl)ethanol are
primarily achieved through a combination of NMR, IR, and MS techniques. The data presented
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herein has been compiled from available literature and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of
the molecule.

Table 1: *H NMR Spectroscopic Data for 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Aromatic protons (Ar-
7.16-7.49 m 10H H) of the two phenyl
rings
Benzhydryl methine
5.10 s 1H
proton (CH)
Piperazine methylene
3.58 t 4H
protons (CH2)
Ethanol methylene
3.32 t 2H
protons (CHz)
Piperazine methylene
rotons (CH-=
2.5-2.7 m 4H P _ (CHa)
adjacent to ethanol
group
Ethanol methylene
3.65 t 2H
protons (CH2-OH)
-OH brs 1H Hydroxy! proton

Data sourced from publicly available spectral information.[3]

Table 2: 13C NMR Spectroscopic Data for 2-(4-Benzhydrylpiperazin-1-yl)ethanol
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Chemical Shift (8) ppm Assighment

142.8 Quaternary aromatic carbons
128.5 Aromatic CH

127.8 Aromatic CH

127.0 Aromatic CH

73.89 Benzhydryl methine carbon (CH)
72.0 Ethanol carbon (CH2z-OH)

59.5 Ethanol carbon (piperazine-CHz)
54.1-56.9 Piperazine carbons (CHz)

Data sourced from publicly available spectral information.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the characteristic functional groups present in the
molecule. While a full spectrum is not publicly available, the expected key vibrational bands are
listed below.

Table 3: Characteristic IR Absorption Bands for 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Wavenumber (cm~—?) Intensity Assignment
~3400 (broad) Strong O-H stretch (hydroxyl group)
3080-3020 Medium Aromatic C-H stretch

Aliphatic C-H stretch

2950-2800 Strong ] )
(piperazine and ethanol)
_ Aromatic C=C skeletal
1600, 1495, 1450 Medium-Weak ) )
vibrations
1150-1050 Strong C-N stretch (piperazine)
1050-1000 Strong C-O stretch (primary alcohol)
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Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and fragmentation pattern of the
compound.

Table 4: Mass Spectrometry Data for 2-(4-Benzhydrylpiperazin-1-yl)ethanol

Technique Mode Observed m/z Assignment
Electrospray N
L Positive 297.2 [M+H]*
lonization (ESI)
Electrospray N
Positive 319.2 [M+NaJ*

lonization (ESI)

Note: The exact m/z values may vary slightly depending on the instrument and experimental
conditions.[3]

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data
presented above. These protocols are intended to serve as a guide for researchers.

NMR Spectroscopy Protocol

e Sample Preparation:
o Weigh approximately 5-10 mg of 2-(4-Benzhydrylpiperazin-1-yl)ethanol.

o Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-
ds).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
o Transfer the solution to a 5 mm NMR tube.
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength spectrometer.
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[e]

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

o

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

[¢]

Number of Scans: 16-64, depending on sample concentration.

[e]

Spectral Width: -2 to 12 ppm.

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher (corresponding to the *H frequency).

o

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2 seconds.

[e]

Number of Scans: 1024 or more, as 13C has a low natural abundance.

o

Spectral Width: 0 to 200 ppm.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[e]

Phase correct the spectrum.

Perform baseline correction.

o

[¢]

Integrate the peaks in the *H NMR spectrum.

o

Reference the spectrum to the TMS signal at O ppm.

IR Spectroscopy Protocol

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrument Parameters (FT-IR):
o Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
o Spectral Range: 4000-400 cm~1,
o Resolution: 4 cm™1.
o Number of Scans: 16-32.

o Background: A background spectrum of the empty ATR crystal should be collected before
the sample measurement.

» Data Processing:

o The instrument software automatically ratios the sample spectrum to the background
spectrum to produce the absorbance or transmittance spectrum.

o ldentify and label the major absorption peaks.

Mass Spectrometry Protocol

e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.

o A small amount of formic acid or ammonium acetate may be added to promote ionization
in positive ion mode.

e Instrument Parameters (ESI-MS):

o Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).
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o lonization Mode: Positive ion mode.

o Infusion: Introduce the sample solution into the ion source via a syringe pump at a flow
rate of 5-10 pL/min.

o Capillary Voltage: 3-5 kV.
o Drying Gas (N2): Set to an appropriate flow rate and temperature to desolvate the ions.

o Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-
500).

» Data Processing:

o The software will generate a mass spectrum showing the relative abundance of ions as a
function of their mass-to-charge ratio.

o lIdentify the molecular ion peak ([M+H]*) and any other significant adducts or fragments.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described.

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.
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Caption: Workflow for FT-IR Spectroscopic Analysis.
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Caption: Workflow for ESI-MS Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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